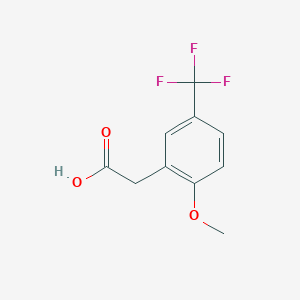

2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-methoxy-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXOIMXTBVKFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS No. 1000523-82-9), a fluorinated aromatic carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information, presents putative synthetic and analytical methodologies based on established chemical principles, and discusses its potential applications in research and development. This guide is intended to serve as a foundational resource for scientists and researchers interested in the properties and potential uses of this and structurally related molecules.

Introduction

This compound belongs to the class of substituted phenylacetic acids, a scaffold of significant interest in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring is expected to impart unique electronic and lipophilic properties. The trifluoromethyl group, a well-known bioisostere for a methyl or chloro group, can enhance metabolic stability, binding affinity, and cell membrane permeability of a molecule. The methoxy group, a hydrogen bond acceptor, can influence solubility and molecular interactions. This guide provides a detailed exploration of the known and predicted characteristics of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. The information presented below is a combination of data from commercial suppliers and computationally predicted values.

| Property | Value | Source |

| CAS Number | 1000523-82-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₉F₃O₃ | [1][5] |

| Molecular Weight | 234.17 g/mol | [1][5] |

| Physical Form | Solid | [5] |

| Purity | ≥97% (Commercially available) | [5] |

| Calculated LogP | 2.3411 | [1][3] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1][3] |

| Hydrogen Bond Donors | 1 | [1][3] |

| Hydrogen Bond Acceptors | 2 | [1][3] |

| Rotatable Bonds | 3 | [1][3] |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | |

| Solubility | Not Available | |

| pKa | Not Available |

Synthesis Methodology

A specific, validated synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible and well-established synthetic route can be proposed based on the Willgerodt-Kindler reaction, which is a reliable method for converting aryl ketones into the corresponding phenylacetic acids.[7][8][9]

The proposed two-step synthesis would begin with the corresponding acetophenone, 2-methoxy-5-(trifluoromethyl)acetophenone.

Caption: Proposed two-step synthesis of the target compound.

Synthesis of the Precursor: 2-Methoxy-5-(trifluoromethyl)acetophenone

The synthesis of the starting material, 2-methoxy-5-(trifluoromethyl)acetophenone, is a critical first step. While a specific protocol for this molecule is not available, a general approach involves the Friedel-Crafts acylation of 1-methoxy-4-(trifluoromethyl)benzene.

Experimental Protocol (Proposed):

-

Reaction Setup: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane, add acetyl chloride (1.1 eq) dropwise.

-

Addition of Substrate: To this mixture, add 1-methoxy-4-(trifluoromethyl)benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Willgerodt-Kindler Reaction and Hydrolysis

This reaction converts the acetophenone to a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[8][9]

Experimental Protocol (Proposed):

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxy-5-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq). Heat the mixture to reflux (typically 120-140 °C) for 8-12 hours. The progress of the reaction should be monitored by TLC.

-

Hydrolysis: After cooling, the crude thioamide intermediate can be hydrolyzed directly without purification. Add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture and heat to reflux for an additional 8-10 hours.[9]

-

Isolation and Purification:

-

Cool the reaction mixture and dilute with water.

-

Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any neutral impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

-

Caption: Step-by-step workflow for the proposed synthesis.

Spectroscopic Characterization (Predicted)

As experimental spectra are not available, the following are predicted characteristic peaks and patterns based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy

-

-COOH Proton: A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons: Three protons on the phenyl ring, exhibiting complex splitting patterns due to their coupling. Expected chemical shifts would be in the range of 7.0-7.8 ppm. The proton ortho to the carboxylic acid group would likely be the most deshielded.

-

-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.

-

-CH₂- Protons: A singlet for the methylene group adjacent to the carboxylic acid, expected around 3.6-3.8 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): Expected in the range of 175-180 ppm.

-

Aromatic Carbons: Six distinct signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The methoxy-substituted carbon will be significantly shielded.

-

Trifluoromethyl Carbon (-CF₃): A quartet with a large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz).

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C-F Stretches: Strong absorptions in the region of 1000-1400 cm⁻¹.

-

C-O Stretch (Aryl Ether): An absorption around 1250 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 234.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 189.

-

Decarboxylation (-CO₂, 44 Da) is also possible.

-

A prominent peak corresponding to the tropylium ion or a related rearrangement is expected.

-

Analytical Methods

Validated analytical methods for this compound have not been published. However, standard methods for the analysis of aromatic carboxylic acids can be readily adapted.[7]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for purity determination and quantification.

Proposed HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier like 0.1% trifluoroacetic acid or formic acid to suppress the ionization of the carboxylic acid group.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should provide good peak shape and resolution from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility. Silylation is a common derivatization technique for this purpose.[10]

Proposed GC-MS Method (after derivatization):

-

Derivatization: React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent at elevated temperature.

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 100 °C, followed by a ramp to a final temperature of 280-300 °C.

-

Injection: Splitless injection mode.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Applications and Biological Significance

Specific applications or documented biological activity for this compound are not prominent in the scientific literature. However, the structural motifs present in this molecule are found in compounds with diverse biological activities. Substituted phenylacetic acids are known to be intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, related fluorinated phenylacetic acids are key intermediates in the synthesis of certain medications.[11]

Given its structure, this compound could be a valuable building block in discovery chemistry programs for:

-

Medicinal Chemistry: As a fragment for library synthesis targeting a wide range of biological targets.

-

Agrochemicals: As a precursor for novel herbicides or pesticides.

-

Materials Science: For the synthesis of polymers or other materials with specific electronic properties.

Safety and Handling

Based on the Safety Data Sheet (SDS) from suppliers, this compound is classified as a hazardous substance.[12]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with potential for use as a building block in various fields of chemical research and development. While comprehensive experimental data is currently lacking, this guide provides a framework for its synthesis, analysis, and handling based on established chemical principles and data from structurally related compounds. Further research is warranted to fully elucidate its properties and unlock its potential applications.

References

- Zarghi, A., & Arfaei, S. (2011). Chromatographic separations of aromatic carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 843-853.

- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.

- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium Archive.

- Google Patents. (n.d.). CN103030557A - Method for generating phenylacetate by acetophenone in one step.

- Google Patents. (n.d.). CN103030557B - Method for generating phenylacetate by acetophenone in one step.

- Apollo Scientific. (n.d.). 2-Methoxy-5-(trifluoromethyl)

- CATO Research Chemical Inc. (2023, May 19). SAFETY DATA SHEETS: 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: (R)-(+)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid.

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Chem-Impex. (n.d.). (R)-(+)-α-Methoxy-a-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

- Proestos, C., & Komaitis, M. (2008). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetic acid | 1000523-82-9 [sigmaaldrich.com]

- 5. This compound [cymitquimica.com]

- 6. 2-(2-Methoxy-5-(trifluoromethyl)phenyl)acetic acid | 1000523-82-9 [sigmaaldrich.com]

- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. helixchrom.com [helixchrom.com]

- 9. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solved Please interpret this MS spectrum of phenylacetic | Chegg.com [chegg.com]

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS 1000523-82-9)

Introduction: Situating a Molecule of Interest in Modern Chemistry

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Phenylacetic acid derivatives, in particular, serve as privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. The subject of this guide, 2-Methoxy-5-(trifluoromethyl)phenylacetic acid, represents a confluence of three key structural motifs: the phenylacetic acid core, a methoxy group, and a trifluoromethyl group. While detailed, peer-reviewed studies on this specific molecule (CAS 1000523-82-9) are not extensively present in public literature, its constituent parts suggest a significant potential for application, meriting a thorough examination based on established chemical principles and data from closely related analogues.

This guide provides a comprehensive technical overview, synthesizing available data with expert-driven analysis of its chemical nature. We will explore its physicochemical properties, propose a logical synthetic pathway, detail appropriate analytical methodologies, and discuss its potential applications based on the known roles of its functional groups in bioactive molecules.

Part 1: Physicochemical Profile and Structural Analysis

The identity and behavior of a chemical compound are dictated by its physical and chemical properties. For this compound, the available data provides a foundational understanding.

Core Compound Characteristics

| Property | Value | Source(s) |

| CAS Number | 1000523-82-9 | [1][2] |

| Molecular Formula | C₁₀H₉F₃O₃ | [1][2] |

| Molecular Weight | 234.17 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Melting/Boiling Point | No data available | [3] |

| Solubility | No data available | [3] |

Expert Insight: The trifluoromethyl (CF₃) group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature increases the acidity of the carboxylic acid group compared to an unsubstituted phenylacetic acid. Furthermore, the CF₃ group enhances lipophilicity, which can be a critical factor in designing molecules that can cross biological membranes. The methoxy (OCH₃) group, an electron-donating group, can influence the electronic environment of the aromatic ring and participate in hydrogen bonding, affecting solubility and receptor binding.

Part 2: A Proposed Synthetic Strategy

Workflow for a Representative Synthesis

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 1-Methoxy-4-(trifluoromethyl)benzene.

Step 1: Friedel-Crafts Acylation to produce 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethan-1-one

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane).

-

Reaction: Cool the suspension to 0°C in an ice bath. Add acetyl chloride dropwise via the dropping funnel.

-

Addition of Substrate: Slowly add a solution of 1-Methoxy-4-(trifluoromethyl)benzene in the same solvent. The trifluoromethyl group is a meta-director, while the methoxy group is an ortho-, para-director. The ortho position to the methoxy group is the most likely site of acylation.

-

Workup: After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it over crushed ice. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting ketone via column chromatography or distillation.

Step 2: Willgerodt-Kindler Reaction to form the Thioamide Intermediate

-

Setup: In a round-bottom flask, combine the ketone from Step 1, elemental sulfur, and morpholine.

-

Reaction: Heat the mixture under reflux. The reaction involves the oxidation of the ketone and rearrangement to form a terminal thioamide.

-

Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed.

-

Isolation: Cool the reaction mixture and isolate the crude thioamide product.

Step 3: Hydrolysis to the Final Carboxylic Acid

-

Setup: Place the crude thioamide from Step 2 in a round-bottom flask.

-

Reaction: Add an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) solution. Heat the mixture to reflux to hydrolyze the thioamide to the corresponding carboxylic acid.

-

Workup: After cooling, acidify the mixture (if basic hydrolysis was used) to precipitate the carboxylic acid. Filter the solid product.

-

Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Part 3: Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Standard Analytical Workflow

Caption: A comprehensive analytical workflow for structural elucidation and purity verification.

Key Analytical Techniques and Expected Results

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of aromatic protons, the methylene (-CH₂-) protons of the acetic acid moiety, and the methoxy (-OCH₃) protons, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Will show distinct signals for each carbon atom, including the carboxyl carbon, the CF₃ carbon, and the aromatic carbons.

-

¹⁹F NMR: A singlet is expected, confirming the presence of the single CF₃ group. This technique is highly sensitive and provides unambiguous evidence for fluorination.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should reveal the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) is the gold standard for determining the purity of the final compound. A single sharp peak would indicate high purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches associated with the trifluoromethyl group.

Part 4: Potential Applications and Future Research Directions

The structural features of this compound suggest several promising avenues for research and development.

-

Pharmaceutical Intermediates: Phenylacetic acids are key building blocks for active pharmaceutical ingredients (APIs). For example, 2,4,5-trifluorophenylacetic acid is a key intermediate in the synthesis of the anti-diabetic drug Sitagliptin.[4] The subject compound could serve a similar role in the synthesis of novel drug candidates. The trifluoromethyl group is often incorporated into drugs to improve metabolic stability and binding affinity.

-

Agrochemicals: The trifluoromethyl moiety is prevalent in modern herbicides and pesticides.[5] This compound could be explored as a precursor for new agrochemical agents.

-

Antimicrobial Research: Phenylacetic acid itself has demonstrated antibacterial properties.[6] Furthermore, related trifluoromethyl-containing compounds have been investigated for their antimicrobial and antifungal activities.[7] It would be logical to screen this compound for similar biological activities.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Avoid release into the environment.[3]

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

-

(R)-(+)-α-Methoxy-a-(trifluoromethyl)phenylacetic acid. Chem-Impex. [Link]

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. National Center for Biotechnology Information. [Link]

-

The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. National Center for Biotechnology Information. [Link]

Sources

- 1. 1000523-82-9 | CAS DataBase [chemicalbook.com]

- 2. This compound [cymitquimica.com]

- 3. zycz.cato-chem.com [zycz.cato-chem.com]

- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding, experimentally determining, and interpreting the solubility of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS: 1000523-82-9) in organic solvents. Given the scarcity of publicly available quantitative data for this specific active pharmaceutical ingredient (API), this document serves as both a theoretical overview and a practical, field-proven manual for generating robust and reliable solubility profiles.

Executive Summary: The Critical Role of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[1] For this compound, a compound with functionalities suggesting a complex solubility behavior, a thorough understanding of its profile in various organic solvents is paramount. This is essential for processes ranging from synthesis and purification to the development of liquid dosage forms and analytical method development.[2][3] This guide outlines the necessary theoretical considerations and provides detailed, self-validating experimental protocols to empower researchers to establish a comprehensive solubility dataset for this compound.

Physicochemical Landscape of this compound

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound offers several clues to its potential behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000523-82-9 | [3] |

| Molecular Formula | C₁₀H₉F₃O₃ | [3][4] |

| Molecular Weight | 234.17 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Calculated LogP | 2.3411 | [4] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [4] |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | [4] |

| Hydrogen Bond Acceptors | 3 (two on the carboxylic acid, one on the methoxy ether) | [4] |

Structural Analysis and Solubility Prediction

The structure reveals a molecule of dual character:

-

Hydrophilic/Polar Moieties : The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor, suggesting solubility in polar, protic solvents (e.g., alcohols). The methoxy group (-OCH₃) acts as a hydrogen bond acceptor, further contributing to interactions with polar solvents.

-

Lipophilic/Nonpolar Moieties : The phenyl ring and the highly lipophilic trifluoromethyl group (-CF₃) suggest an affinity for nonpolar or moderately polar aprotic solvents. The trifluoromethyl group, in particular, can significantly increase lipophilicity.[4]

This structural dichotomy implies that the solubility of this compound will be highly dependent on the specific solvent's ability to satisfy these competing interactions. A simple "like dissolves like" prediction is insufficient; a systematic experimental approach is required.

The Foundation of Solubility: Theoretical Considerations

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, we are primarily concerned with the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.

The selection of solvents for a solubility study should be intentional, covering a range of polarities and functionalities to build a comprehensive profile.[2] Key solvent categories include:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding, they are expected to interact strongly with the carboxylic acid moiety.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Lack an O-H or N-H bond but have a significant dipole moment. They can act as hydrogen bond acceptors. DMSO is a powerful, universal organic solvent often used in initial high-throughput screens.[5]

-

Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): Primarily engage in van der Waals interactions and are expected to have limited success in dissolving this molecule unless lipophilic character dominates.

-

Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents offer a balance of characteristics and are crucial for understanding the full solubility profile.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

The "gold standard" for determining thermodynamic (equilibrium) solubility is the Shake-Flask method. This method ensures that the solution has reached equilibrium with the solid phase, providing the most reliable and accurate solubility value.[6][7]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a panel of organic solvents at a controlled temperature.

Materials:

-

This compound (purity ≥97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Workflow Diagram:

Caption: Workflow for Shake-Flask Solubility Determination.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is critical. For example, start with ~20-50 mg of API.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

-

Expert Insight: To validate the equilibration time, samples can be taken at various intervals (e.g., 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[7]

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

-

Causality Check: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching or solute binding.

-

-

Dilution & Analysis: Make a precise, quantitative dilution of the clear filtrate into a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration of the API by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Report the results in mg/mL or mol/L.

High-Throughput Screening: Kinetic Solubility Assessment

In early-stage development, a full thermodynamic solubility study for every solvent may be impractical. A kinetic solubility assay provides a rapid assessment and is useful for ranking solvents. This method typically involves dissolving the compound in a universal strong solvent like DMSO and then adding this stock solution to the test solvents.[8]

Protocol: Turbidimetric Kinetic Solubility Screening

Objective: To rapidly estimate the solubility of this compound in a large number of solvents by detecting the point of precipitation.

Materials:

-

High-concentration stock solution of the API in DMSO (e.g., 50 mg/mL)

-

Panel of organic solvents in a 96-well plate format

-

Liquid handling robot or multichannel pipettes

-

Plate reader capable of nephelometry or turbidimetry

Workflow Diagram:

Caption: Kinetic Solubility Workflow via Turbidimetry.

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Plate Preparation: Dispense the panel of test solvents into the wells of a 96-well plate.

-

Titration: Add small, incremental volumes of the DMSO stock solution to the test solvents.

-

Measurement: After each addition and a brief mixing period, measure the turbidity of each well using a plate reader.

-

Analysis: The concentration at which a significant increase in turbidity is detected is considered the kinetic solubility limit.

-

Trustworthiness Note: This method measures the solubility of the amorphous form that precipitates from solution and can overestimate thermodynamic solubility. It is best used for rapid screening and ranking, not for definitive final values.

-

Data Summary and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table to allow for easy comparison and interpretation.

Table 2: Template for Experimental Solubility Data of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Methanol | Polar Protic | Experimental Value | Calculated Value | |

| Ethanol | Polar Protic | Experimental Value | Calculated Value | |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value | |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value | |

| Ethyl Acetate | Intermediate Polarity | Experimental Value | Calculated Value | |

| Dichloromethane | Intermediate Polarity | Experimental Value | Calculated Value | |

| Toluene | Nonpolar Aprotic | Experimental Value | Calculated Value | |

| Hexane | Nonpolar Aprotic | Experimental Value | Calculated Value | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Value | Calculated Value |

Conclusion

Determining the organic solvent solubility of this compound is a foundational step that requires a systematic and rigorous experimental approach. While predictive models based on physicochemical properties provide initial guidance, they are no substitute for empirical data. By employing the gold-standard shake-flask method, researchers can generate the high-quality, reliable data necessary to drive formulation development, optimize purification processes, and accelerate the journey from discovery to application. This guide provides the strategic framework and detailed protocols to achieve that goal with scientific integrity.

References

- Allen, L.V., Popovich, N.G., & Ansel, H.C. (2006). Ansel's Pharmaceutical Dosage Forms and Drug Delivery Systems.

- Avdeef, A. (2012).

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

- Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(9), 515-529.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Jouyban, A. (2009).

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. lookchem.com [lookchem.com]

- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

Introduction

The molecular structure of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid is presented below.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methoxy protons, and the acidic proton of the carboxylic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[1] |

| ~7.5 | Doublet | 1H | Ar-H | Aromatic proton ortho to the trifluoromethyl group, deshielded by its electron-withdrawing nature. |

| ~7.3 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to both the methoxy and trifluoromethyl groups. |

| ~7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group, shielded by its electron-donating effect. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons typically appear as a sharp singlet in this region.[2] |

| ~3.7 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and the carboxylic acid group.[3] |

Causality in Signal Position: The electron-withdrawing trifluoromethyl group is expected to deshield the adjacent aromatic protons, shifting their signals downfield. Conversely, the electron-donating methoxy group will shield the ortho and para protons, causing an upfield shift. The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and its propensity for hydrogen bonding.[1]

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The trifluoromethyl group will cause the carbon to which it is attached to appear as a quartet due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~158 | Ar-C-OCH₃ | The aromatic carbon attached to the methoxy group is shielded. |

| ~132 | Ar-C | Aromatic carbon. |

| ~128 (q) | Ar-C-CF₃ | The aromatic carbon attached to the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms.[4] |

| ~125 (q) | -CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large coupling constant.[5] |

| ~122 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~112 | Ar-CH | Aromatic methine carbon. |

| ~56 | -OCH₃ | The methoxy carbon is typically found in this region.[2] |

| ~40 | -CH₂- | The methylene carbon is adjacent to the aromatic ring and carboxylic acid. |

Self-Validation: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The presence of a quartet for the trifluoromethyl carbon and the carbon to which it is attached provides strong evidence for this functional group.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, methoxy group, and trifluoromethyl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2500-3300 | Broad | -OH (Carboxylic Acid) | O-H stretch |

| ~1700 | Strong | C=O (Carboxylic Acid) | C=O stretch |

| 1600, 1450 | Medium-Weak | Aromatic Ring | C=C stretch |

| ~1250 | Strong | C-O (Carboxylic Acid & Methoxy) | C-O stretch |

| 1100-1300 | Strong | C-F | C-F stretch |

Key Features: The most prominent features will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretches, and the strong carbonyl (C=O) absorption.[6][7] The presence of strong absorptions in the 1100-1300 cm⁻¹ region is indicative of the C-F bonds of the trifluoromethyl group.[8]

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR Spectroscopy using ATR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the functional groups present.

| m/z | Ion | Fragmentation Pathway |

| 234 | [M]⁺ | Molecular ion |

| 189 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 175 | [M - CH₂COOH]⁺ | Cleavage of the bond between the aromatic ring and the methylene group |

Fragmentation Rationale: The most likely fragmentation pathways involve the loss of the carboxylic acid group (a loss of 45 Da) and the entire acetic acid side chain (a loss of 59 Da).[9] The relative abundance of these fragment ions will depend on their stability.

Experimental Protocol for Mass Spectrometry (ESI)

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, allows for its unambiguous structural confirmation and purity assessment. While this guide is based on predictive data due to the limited availability of experimental spectra, the principles outlined provide a robust framework for researchers and scientists to interpret their own experimental results for this compound and its analogs. The detailed protocols and the rationale behind the expected spectral features serve as a valuable resource for professionals in drug development and chemical research.

References

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

ACD/Labs. Methoxy groups just stick out. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

-

SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Royal Society of Chemistry. Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

-

Chemistry LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Chegg.com. Solved Please interpret this MS spectrum of phenylacetic. Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Lethbridge. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). Available at: [Link]

-

mzCloud. Phenylacetic acid. Available at: [Link]

-

University of Cambridge. Chemical shifts. Available at: [Link]

-

University of Calgary. Ch 13 - Aromatic H. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Available at: [Link]

-

PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Available at: [Link]

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

-

University of Wisconsin-River Falls. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Chemaxon Docs. NMR Predictor. Available at: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... Available at: [Link]

-

CFM-ID. Spectra Prediction. Available at: [Link]

-

DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link]

-

CASPRE. 13 C NMR Predictor. Available at: [Link]

-

Reddit. IR spectrum predictor software : r/OrganicChemistry. Available at: [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

-

NMRDB.org. Predict all NMR spectra. Available at: [Link]

-

arXiv. Prefix-Tree Decoding for Predicting Mass Spectra from Molecules. Available at: [Link]

-

MIT Open Access Articles. Predicting Infrared Spectra with Message Passing Neural Networks. Available at: [Link]

-

Cheminfo.org. IR spectra prediction. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. How to predict IR Spectra?. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Cheminfo.org. IR spectra prediction. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Cheminfo.org. Predict 1H NMR spectra. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. quora.com [quora.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

The Trifluoromethyl Group: A Strategic Asset in the Design of Phenylacetic Acid-Based Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] When applied to the versatile phenylacetic acid framework—a common substructure in various therapeutic agents—the CF₃ group imparts a unique and powerful combination of physicochemical and biological properties. This guide provides a detailed exploration of the multifaceted role of the trifluoromethyl group in phenylacetic acids, offering field-proven insights into how this substituent can be leveraged to overcome common drug development challenges, including metabolic instability and suboptimal target engagement. We will delve into the fundamental electronic and steric effects of the CF₃ group, its profound impact on a molecule's pharmacokinetic profile, and its utility in enhancing pharmacodynamic activity.

Fundamental Physicochemical Alterations Induced by Trifluoromethylation

The introduction of a CF₃ group to the phenylacetic acid core fundamentally alters the molecule's electronic and physical nature. These changes are not trivial; they are the underlying cause of the enhanced biological performance often observed in trifluoromethylated compounds.[2] The high electronegativity of the three fluorine atoms creates a strong inductive electron-withdrawing effect, significantly influencing the molecule's properties.[3][4]

-

Increased Acidity (Lower pKa): The potent electron-withdrawing nature of the CF₃ group stabilizes the carboxylate anion of the phenylacetic acid through inductive effects. This stabilization facilitates the dissociation of the carboxylic acid proton, thereby increasing the acidity and lowering the pKa of the molecule. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.[5]

-

Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group.[6] It increases the molecule's affinity for nonpolar environments, a property quantified by the Hansch-Fujita lipophilicity constant (π), which is approximately +0.88 for the CF₃ group.[3] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which is a crucial factor for oral bioavailability and CNS-targeted drugs.[7][8]

-

Altered Molecular Conformation: While often used as a bioisostere for a methyl group, the trifluoromethyl group is larger and sterically more demanding.[8] This steric bulk can influence the preferred conformation of the molecule, which in turn can affect its ability to fit into the binding pocket of a target protein, potentially leading to improved affinity and selectivity.[2]

The following table summarizes the qualitative and quantitative impact of adding a trifluoromethyl group to a phenylacetic acid scaffold.

| Property | Phenylacetic Acid (Parent) | Trifluoromethyl-Phenylacetic Acid | Rationale for Change |

| Acidity (pKa) | ~4.3 | Lower (More Acidic) | The strong inductive electron-withdrawing effect of the CF₃ group stabilizes the conjugate base (carboxylate anion), facilitating proton donation.[4][5] |

| Lipophilicity (logP) | ~1.4 | Higher | The CF₃ group is inherently lipophilic (Hansch π = +0.88), increasing the molecule's partitioning into non-aqueous phases.[3][8] |

| Metabolic Stability | Susceptible to oxidation | Significantly more stable | The high bond energy of the C-F bond (~485 kJ/mol) makes the CF₃ group highly resistant to oxidative metabolism by enzymes like Cytochrome P450.[7][9] |

Impact on Pharmacokinetic Profile (ADME)

Perhaps the most celebrated advantage of trifluoromethylation in drug design is the profound improvement in a compound's metabolic stability.[9] This directly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, leading to more predictable and effective drug candidates.

A primary route of metabolism for many aromatic compounds is oxidation of alkyl substituents, particularly methyl groups, by Cytochrome P450 (CYP) enzymes. Replacing a metabolically labile methyl group with a trifluoromethyl group effectively blocks this pathway.[9] The carbon-fluorine bond is one of the strongest in organic chemistry, making it exceptionally resistant to enzymatic cleavage.[7][8] This "metabolic switching" prevents the formation of inactive or potentially reactive metabolites, leading to several key benefits:

-

Increased Half-Life: By inhibiting a major clearance pathway, the drug remains in circulation for a longer period.[9]

-

Improved Oral Bioavailability: Reduced first-pass metabolism in the liver means more of the active drug reaches systemic circulation after oral administration.[7]

-

Lower Drug Doses: A longer half-life and better bioavailability can lead to a reduction in the required dose and dosing frequency, improving patient compliance.[7]

The diagram below illustrates the logical relationship between the CF₃ group's properties and its impact on ADME.

Caption: Logical flow of the CF₃ group's impact on ADME properties.

Enhancing Pharmacodynamic Interactions

Beyond improving pharmacokinetics, the trifluoromethyl group plays a crucial role in modulating a molecule's interaction with its biological target.

-

Bioisosteric Replacement: The CF₃ group is often used as a bioisostere for other groups like methyl (CH₃) or chlorine (Cl).[10] This substitution can maintain or improve binding affinity while introducing the beneficial pharmacokinetic properties discussed earlier. For instance, replacing a methyl group with CF₃ can enhance hydrophobic interactions within a binding pocket.[8]

-

Improving Binding Affinity: The unique electronic properties of the CF₃ group can lead to stronger and more specific interactions with amino acid residues in a protein's active site. It can participate in non-covalent interactions, such as dipole-dipole forces and even halogen bonding, which can contribute to a lower dissociation constant (higher affinity).[2] The increased potency of the kinase inhibitor Nilotinib upon addition of a CF₃ group is a well-documented example of this effect.[5]

-

Applications in Phenylacetic Acid Derivatives: Trifluoromethylated phenylacetic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[11] They are particularly prevalent in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, where precise molecular interactions are essential for efficacy and selectivity.[12][13]

Experimental Validation: In Vitro Metabolic Stability Assay

To empirically validate the enhanced metabolic stability conferred by a trifluoromethyl group, an in vitro assay using liver microsomes is a standard and essential protocol. This self-validating system provides a reliable measure of a compound's susceptibility to phase I metabolism.

This protocol outlines the key steps to compare the metabolic stability of a parent phenylacetic acid with its trifluoromethylated analog.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of test compounds in the presence of liver microsomes.

Materials:

-

Test compounds (parent and CF₃-analog) dissolved in DMSO.

-

Pooled liver microsomes (e.g., human, rat).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

-

Ice-cold stopping solution (e.g., acetonitrile with an internal standard).

-

96-well incubation plate and a plate shaker/incubator.

-

LC-MS/MS system for analysis.

Methodology:

-

Preparation:

-

Prepare working solutions of the test compounds in phosphate buffer from the DMSO stock.

-

Prepare the liver microsome solution in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation:

-

Add the liver microsome solution to the wells of the 96-well plate.

-

Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for approximately 5-10 minutes with shaking.

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point, where the stopping solution is added before the NADPH system, serves as the initial concentration baseline.[9]

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line is the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

-

A longer half-life indicates greater metabolic stability.[9]

-

The workflow for this crucial experiment is visualized below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

2-Methoxy-5-(trifluoromethyl)phenylacetic acid safety and handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling of 2-Methoxy-5-(trifluoromethyl)phenylacetic acid.

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, substituted phenylacetic acids serve as critical building blocks for a wide array of pharmacologically active molecules. This guide focuses on This compound (CAS No. 1000523-82-9) , a compound of interest for its unique electronic and steric properties.

As with any specialized reagent, a thorough understanding of its safety profile and handling requirements is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. The toxicological properties of this specific molecule have not been exhaustively investigated. Therefore, this guide has been meticulously compiled by synthesizing data from its closest structural analogs and applying fundamental principles of chemical safety. Our approach is grounded in providing not just protocols, but the scientific rationale behind them, ensuring a self-validating system of safety for all personnel.

This document serves as a comprehensive resource for researchers, empowering them to work confidently and safely with this compound, thereby fostering an environment where scientific discovery can flourish without compromising personal or environmental well-being.

Section 1: Material Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its safe management.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 1000523-82-9[1]

-

Molecular Formula: C₁₀H₉F₃O₃[1]

-

Molecular Weight: 234.17 g/mol [1]

Chemical Structure

The arrangement of functional groups on the phenyl ring dictates the molecule's reactivity and, by extension, its potential biological and toxicological effects. The methoxy group (-OCH₃) is an activating, ortho-para directing group, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the known physical and chemical properties. A lack of comprehensive experimental data necessitates careful handling, assuming the compound is a stable solid under standard laboratory conditions.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Solid | [1] |

| Solubility | Data not available; likely soluble in methanol and other polar organic solvents. | Inferred |

| Stability | Stable under recommended storage conditions. | Inferred |

Section 2: Hazard Identification and Classification

While no specific Safety Data Sheet (SDS) is publicly available for CAS No. 1000523-82-9, a robust hazard assessment can be constructed by examining structurally related compounds. The consistent hazard profile among various substituted fluorinated and methoxylated phenylacetic acids provides a reliable basis for inferring the primary risks.

Inferred GHS Hazard Classification

The following classification is based on data from structural analogs such as 2,4,5-Trifluorophenylacetic acid and various isomers of methoxy-trifluoromethyl-phenylacetic acid.[2][3][4]

| Hazard Class | Category | GHS Code | Hazard Statement |

| Skin Corrosion / Irritation | 2 | H315 | Causes skin irritation.[2][4] |

| Serious Eye Damage / Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[2][3][4] |

Signal Word: Warning

Hazard Pictogram:

Summary of Potential Health Effects

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2]

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and discomfort upon contact.[2] Prolonged contact should be avoided.

-

Eye Contact: Causes serious eye irritation.[2] Direct contact with the solid or dust can lead to redness, pain, and potential damage if not promptly addressed.

-

Ingestion: While data is limited, ingestion may be harmful.[5] It is expected to cause irritation to the gastrointestinal tract.

Chronic Exposure: The toxicological properties have not been fully investigated.[5][6] As a prudent measure, repeated and prolonged exposure should be minimized to avoid unforeseen long-term health effects.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive and informed approach to handling is essential. The following protocols are designed as a self-validating system to minimize exposure.

Engineering Controls

The primary line of defense is to control exposure at the source.

-

Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure.[2] This prevents the inhalation of dust or aerosols.

-

Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its correct use is mandatory.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] A face shield may be required for operations with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and change them immediately if contamination occurs.

-

Lab Coat: A full-sleeved, buttoned lab coat must be worn at all times.

-

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[7] For large-scale operations or in the event of a ventilation failure, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][9]

-

Avoid eating, drinking, or smoking in laboratory areas.[2]

-

Do not breathe dust. Minimize the creation of dust during handling.

-

Contaminated clothing should be removed and washed before reuse.[7]

Storage Requirements

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][9] Some analogs recommend refrigeration (2-8°C), which is a prudent practice for long-term stability.[5][3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]

Section 4: Experimental Workflows & Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Safe Handling Workflow Diagram

This workflow outlines the critical decision points for safely handling the compound from receipt to disposal.

Caption: A generalized workflow for the safe handling of chemical reagents.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[5][7]

-

Skin Contact: Take off contaminated clothing immediately.[7] Wash the affected skin generously with soap and plenty of water for at least 15 minutes.[7] If skin irritation persists, get medical advice/attention.[9]

-

Eye Contact: Immediately rinse cautiously with water for several minutes (at least 15).[5][9] Remove contact lenses, if present and easy to do. Continue rinsing.[5][9] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5]

Accidental Release Measures (Spill Protocol)

-

Small Spills (Solid):

-

Large Spills:

-

Evacuate the area immediately.

-

Prevent entry of unnecessary personnel.

-

Contact your institution's Environmental Health & Safety (EHS) department for assistance.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam, depending on the surrounding fire.[5]

-

Hazardous Combustion Products: In a fire, toxic fumes may be produced, including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[5]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][9]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Waste Disposal: Dispose of this compound and its container in accordance with all local, state, and federal regulations. It must be handled as hazardous waste and disposed of via a licensed waste disposal company.[7] Do not empty into drains or release into the environment.

References

- Safety Data Sheet: (+)-.alpha.-Methoxy-.alpha.-(trifluoromethyl)phenylacetic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC312220050&productDescription=28R%29-%28%2B%29-A-METHOXY-A-%28TRIFLUOROMETHYL%29PHENYLACETIC-ACID&vendorId=VN00033897&countryCode=US&language=en]

- This compound Product Page. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/product_documents/2-Methoxy-5-(trifluoromethyl)phenylacetic%20acid_PC30269_EN.pdf]

- Safety Data Sheet: (R)-(+)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC312220050]

- 2-Methoxy-5-(trifluoromethoxy)phenylacetic acid, 97%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=H33343.06&productDescription=2-METHOXY-5-(TRIFLUOROMETHOXY)PHE&vendorId=VN00024248]

- Safety Data Sheet: 2,4,5-Trifluorophenylacetic acid. Synquest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/2721-3-45.pdf]

- Safety Data Sheet: Phenyl Trifluoromethyl Sulfoxide. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/P2460_EGHS.pdf]

- Safety Data Sheet: 2,4,5-Trifluorophenylacetic acid. Ossila. [URL: https://cdn.ossila.com/sds/245-trifluorophenylacetic-acid-sds.pdf]

- 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.pt/shop/products/2-fluoro-5-methoxy-3-trifluoromethyl-phenylacetic-acid-97-thermo-scientific/15458415]

- Safety Data Sheet: Methoxyacetic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M0827_EGHS.pdf]

- (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. Fisher Scientific. [URL: https://www.fishersci.com/us/en/product/pharmaceuticals-fine-chemicals/p-10114001.html]

- Safety Data Sheet: Phenylacetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p1280]

- (S)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/318035]

- Safety Data Sheet: 2-Methoxy-4-(trifluoromethoxy)phenylacetic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=H58564&productDescription=2-METHOXY-4-%28TRIFLUOROMETHOXY%29PHE&vendorId=VN00024248]

- Safety Data Sheet: (S)-(-)-alpha-Methoxy-alpha-trifluoromethyl- phenylacetic acid. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/A0017627_SDB_EN_V2.pdf]

- Safety Data Sheet: 2-Methoxyphenylacetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/180653]

- (R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/155268]

- Safety Data Sheet: S-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=17257-71-5]

- Human health tier II assessment for Acetic acid, methoxy-. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [URL: https://www.industrialchemicals.gov.au/sites/default/files/IMAP%20Tier%20II%20Human%20Health%20Assessment%20for%20Acetic%20acid%2C%20methoxy-.pdf]

- (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid [Optical Resolving]. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/M0831]

Sources

- 1. This compound [cymitquimica.com]

- 2. chemos.de [chemos.de]

- 3. (R)-(+)-α-甲氧基-α-三氟甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)phenylacetic Acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethyl)phenylacetic acid is a specialized organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a methoxy group and a trifluoromethyl group on a phenylacetic acid scaffold, imparts desirable physicochemical properties that are increasingly leveraged in the design of novel bioactive molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and key applications of this compound, serving as a critical resource for researchers and developers in the life sciences.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1000523-82-9 | [1] |

| Molecular Formula | C10H9F3O3 | [1] |

| Molecular Weight | 234.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Commercial Availability

This compound is available from several reputable chemical suppliers that specialize in fine chemicals and building blocks for research and development. The compound is typically offered in various quantities, from grams to kilograms, to accommodate the needs of both academic laboratories and industrial clients. When sourcing this material, it is crucial to consider purity, lead time, and the supplier's quality management certifications.

| Supplier | Product Number/Reference | Purity | Available Quantities |

| Apollo Scientific | 54-PC302695 | 97% | 1g, 5g |

| Thermo Scientific (Alfa Aesar) | - | 97% | 250mg |

| CymitQuimica | - | - | Inquire for details |

Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Methodologies